molecular formula C11H13NO4 B2435816 2-[(propoxycarbonyl)amino]benzoic acid CAS No. 68790-35-2

2-[(propoxycarbonyl)amino]benzoic acid

Cat. No.: B2435816
CAS No.: 68790-35-2
M. Wt: 223.228
InChI Key: OCCJPYHQVGODNS-UHFFFAOYSA-N
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Description

2-(Propoxycarbonylamino)benzoic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications. It is a white or light yellow crystalline powder belonging to the family of N-carboxyanhydrides (NCA). This compound is known for its structural versatility and ability to undergo various chemical reactions, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propoxycarbonylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with propyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, where the amino group of 2-aminobenzoic acid attacks the carbonyl carbon of propyl chloroformate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-(propoxycarbonylamino)benzoic acid often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Propoxycarbonylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(Propoxycarbonylamino)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 2-(propoxycarbonylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: A precursor in the synthesis of 2-(propoxycarbonylamino)benzoic acid.

    Propyl chloroformate: A reagent used in the synthesis of the compound.

    Benzoic acid derivatives: Compounds with similar structural features and reactivity.

Uniqueness

2-(Propoxycarbonylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

2-(propoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-7-16-11(15)12-9-6-4-3-5-8(9)10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCJPYHQVGODNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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